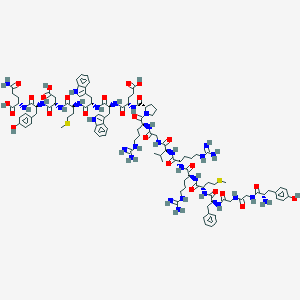
3'-Azido-5'-O-benzoyl-3'-deoxythymidine
Vue d'ensemble
Description
3’-Azido-5’-O-benzoyl-3’-deoxythymidine is a novel antiviral agent synthesized by modifying the structure of thymidine . It has demonstrated high antiviral activity against HIV and other viruses in vitro . This compound also inhibits tumor growth in animal models and may be useful as an anticancer drug .
Synthesis Analysis
The synthesis of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine involves modifying the structure of thymidine . A series of new 1,3-diglycerides and AZT conjugates have been synthesized, employing various linkage types between the pharmacophore residue and the spacer part of the hydrophobic moiety .
Molecular Structure Analysis
The molecular formula of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine is C17H17N5O5 . Its average mass is 371.347 Da and its monoisotopic mass is 371.122955 Da .
Chemical Reactions Analysis
3’-Azido-5’-O-benzoyl-3’-deoxythymidine is an azido compound. Azo, diazo, azido compounds can detonate, particularly organic azides that have been sensitized by the addition of metal salts or strong acids .
Physical And Chemical Properties Analysis
3’-Azido-5’-O-benzoyl-3’-deoxythymidine is a slightly off-white odorless powdery solid . It is soluble in water . Hydrolysis occurs in strongly basic solutions .
Applications De Recherche Scientifique
Electrochemical Analysis
AZT undergoes a two-electron diffusion-controlled polarographic reduction wave to form 3′-amino-3′-deoxythymidine. This process has both analytical and clinical applications (Czochralska, Sapok, & Shugar, 1990).
Pharmacological Effects
AZT is a competitive inhibitor of thymidine phosphorylation in rat heart and liver mitochondria, indicating a potential approach to mitigate AZT-related toxicity in these tissues (Lynx & McKee, 2006).
Antiviral Properties
It shows synergistic inhibitory effects against human immunodeficiency virus type 1 (HIV-1) and cytomegalovirus when combined with phosphonoformate, suggesting its utility in treating these infections (Eriksson & Schinazi, 1989).
Anti-Tumor Drug Potential
Alkylglycoside carbonates of AZT were synthesized by coupling glycosides and AZT, indicating potential new targets for anti-tumor drugs (Pochet, Kansal, Destouesse, & Sarfati, 1990).
Chromatographic Purification
A rapid preparative chromatographic method for purifying AZT-5'-phosphate (AZT-P) has been developed, which is useful in the synthesis of experimental AIDS drugs (Turcotte et al., 1990).
Nucleotide Pool Effects
AZT initially decreases dTTP and dGTP levels in human cells, while increasing dCTP levels and keeping dATP levels relatively unchanged (Frick et al., 1988).
Anti-HIV Derivatives
Novel phosphorodiamidate derivatives of AZT exhibit potent inhibitory effects on HIV-1 proliferation, highlighting the impact of small structural changes on activity (Jones et al., 1991).
Effects on Lymphocyte Growth and DNA Repair
AZT inhibits lymphocyte growth and DNA repair at therapeutic concentrations, which could potentially reduce bone-marrow suppression side effects (Munch‐Petersen, 1988).
Efficient Synthesis
An efficient synthesis method for AZT from thymidine with a 73% overall yield has been developed, promising for efficient AZT production (Czernecki & Valéry, 1991).
Non-effect on Duck Hepatitis B Virus
AZT does not suppress duck hepatitis B virus replication, indicating no inhibitory effect on its reverse transcriptase (Haritani, Uchida, Okuda, & Shikata, 1989).
Safety And Hazards
Exposure to 3’-Azido-5’-O-benzoyl-3’-deoxythymidine may cause a headache, abdominal discomfort, hypersensitivity skin reaction, and depression of white-cell counts . It may also cause convulsions or affect the seizure threshold . This compound may be absorbed through the skin . Dust may form an explosive mixture in air .
Propriétés
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-10-8-22(17(25)19-15(10)23)14-7-12(20-21-18)13(27-14)9-26-16(24)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3,(H,19,23,25)/t12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEFTZVMYBTJNH-BFHYXJOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-5'-O-benzoyl-3'-deoxythymidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















